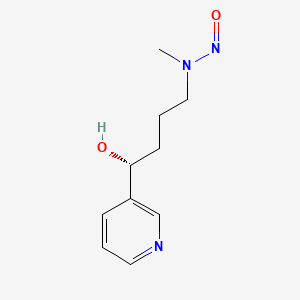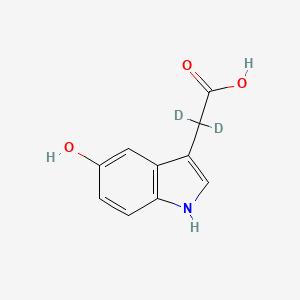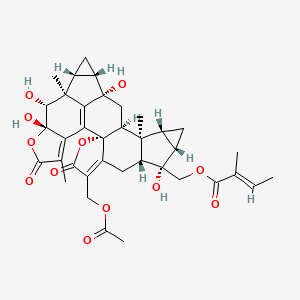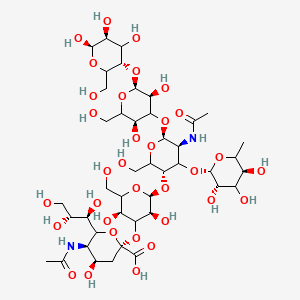![molecular formula C8H7N3 B590968 1H-Pyrimido[5,4-c]azepine (9CI) CAS No. 130643-28-6](/img/new.no-structure.jpg)
1H-Pyrimido[5,4-c]azepine (9CI)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Chemical Reactions Analysis
1H-Pyrimido[5,4-c]azepine (9CI) undergoes various chemical reactions, including:
Reduction: Reduction reactions involve the addition of hydrogen atoms or the removal of oxygen atoms, commonly using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Substitution reactions involve the replacement of one atom or group in the molecule with another. Common reagents for these reactions include halogens, acids, and bases.
The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
1H-Pyrimido[5,4-c]azepine (9CI) has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound’s structure allows it to interact with various biological targets, making it useful in the study of enzyme inhibition and receptor binding.
Medicine: Due to its potential biological activities, it is investigated for its therapeutic properties, including antimicrobial and anticancer activities.
Mechanism of Action
The mechanism of action of 1H-Pyrimido[5,4-c]azepine (9CI) involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
1H-Pyrimido[5,4-c]azepine (9CI) can be compared with other similar compounds, such as:
1H-Pyrimido[4,5-c]azepine: This compound has a similar structure but differs in the position of the nitrogen atoms within the ring system.
Benzo[b]pyrimido[5,4-f]azepine: This compound contains an additional benzene ring fused to the pyrimidoazepine structure, which can influence its chemical and biological properties.
The uniqueness of 1H-Pyrimido[5,4-c]azepine (9CI) lies in its specific ring structure and the potential for diverse chemical modifications, making it a valuable compound for research and industrial applications.
Properties
CAS No. |
130643-28-6 |
|---|---|
Molecular Formula |
C8H7N3 |
Molecular Weight |
145.16 g/mol |
IUPAC Name |
6H-pyrimido[5,4-c]azepine |
InChI |
InChI=1S/C8H7N3/c1-2-8-7(4-9-3-1)5-10-6-11-8/h1-6,9H |
InChI Key |
WJOUHRVVWOCGCT-UHFFFAOYSA-N |
SMILES |
C1=CNC=C2C=NC=NC2=C1 |
Canonical SMILES |
C1=CNC=C2C=NC=NC2=C1 |
Synonyms |
1H-Pyrimido[5,4-c]azepine (9CI) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.









